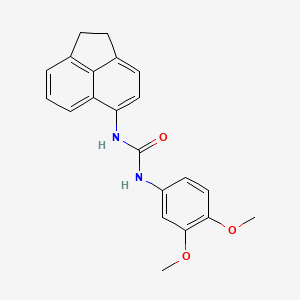

N-(1,2-dihydro-5-acenaphthylenyl)-N'-(3,4-dimethoxyphenyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,2-dihydro-5-acenaphthylenyl)-N'-(3,4-dimethoxyphenyl)urea, also known as DAPH-12, is a chemical compound that has been widely studied in scientific research. This compound has been found to have potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.

Scientific Research Applications

Molecular and Material Chemistry Applications

Research into derivatives of urea, particularly those with aromatic substitutions similar to N-(1,2-dihydro-5-acenaphthylenyl)-N'-(3,4-dimethoxyphenyl)urea, has highlighted their significant potential in molecular and material chemistry. A study by Ricks et al. (2004) explored an N,N′-diphenyl urea as a model system for understanding the aggregation phenomena in poly(phenyleneethynylenes) (PPEs), demonstrating the compound's ability to mimic the aggregated and unaggregated states of PPEs through structural modifications, which significantly affected its fluorescence quantum yield (Ricks, Shimizu, Smith, Bunz, & Shimizu, 2004). This research indicates the potential of similar urea compounds in the development of advanced materials with tunable optical properties.

Biostimulant and Fertilizer Efficiency

In agricultural research, urea-based compounds have been investigated for their role in enhancing the efficiency of fertilizers and as components of biostimulants. Souza, Rosen, and Venterea (2019) conducted a study on various additives, including urea derivatives, to assess their effects on nitrogen-intensive crops like potatoes. The study aimed to improve agronomic performance and reduce nitrogen losses, comparing the efficacy of biostimulants and inhibitors. This research underlines the importance of urea derivatives in developing sustainable agricultural practices by optimizing fertilizer use and mitigating environmental impacts (Souza, Rosen, & Venterea, 2019).

Environmental Impact Studies

The environmental persistence and impact of urea derivatives, especially those used in personal care products and as pesticides, have been a focus of environmental science. Halden and Paull (2004) developed an analytical method for detecting triclocarban, a polychlorinated phenyl urea compound similar in structure to this compound, in aquatic environments. Their research addresses the need for sensitive and selective analytical techniques to monitor these compounds' environmental occurrence, highlighting their widespread but underreported presence in water resources (Halden & Paull, 2004).

properties

IUPAC Name |

1-(1,2-dihydroacenaphthylen-5-yl)-3-(3,4-dimethoxyphenyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O3/c1-25-18-11-9-15(12-19(18)26-2)22-21(24)23-17-10-8-14-7-6-13-4-3-5-16(17)20(13)14/h3-5,8-12H,6-7H2,1-2H3,(H2,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXTOVOHZVAMZKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)NC2=CC=C3CCC4=C3C2=CC=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-5-bromo-2-furamide](/img/structure/B5558315.png)

![6-tert-butyl-4-[(4-methylbenzylidene)amino]-3-(methylthio)-1,2,4-triazin-5(4H)-one](/img/structure/B5558325.png)

![8-[(2-ethylpyrimidin-5-yl)carbonyl]-3-(2-phenylpropyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5558330.png)

![1-[2-(2-naphthyloxy)propanoyl]-4-(4H-1,2,4-triazol-4-yl)piperidine](/img/structure/B5558337.png)

![(3aS*,7aR*)-5-methyl-2-[(5-methylpyrazin-2-yl)carbonyl]octahydro-3aH-pyrrolo[3,4-c]pyridine-3a-carboxylic acid](/img/structure/B5558356.png)

![6-[butyl(phenyl)amino]-3-methyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B5558376.png)

![2-[(5-methylpyrazin-2-yl)methyl]-9-[2-(methylthio)pyrimidin-4-yl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5558389.png)